N-ethylcyclopropanamine

Lipophilicity Partition coefficient Solubility

N-Ethylcyclopropanamine (CAS 26389-72-0) is a secondary amine characterized by a cyclopropane ring substituted with an ethylamino group. With a molecular formula of C5H11N and a molecular weight of 85.15 g/mol, this compound features a strained three-membered cyclopropane ring that imparts unique conformational constraints and reactivity profiles in organic transformations.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 26389-72-0
Cat. No. B1315530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylcyclopropanamine
CAS26389-72-0
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCCNC1CC1
InChIInChI=1S/C5H11N/c1-2-6-5-3-4-5/h5-6H,2-4H2,1H3
InChIKeyULEZWUGQDAQWPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylcyclopropanamine (CAS 26389-72-0): A Cyclopropane Secondary Amine for Constrained Pharmacophore Design and Organic Synthesis


N-Ethylcyclopropanamine (CAS 26389-72-0) is a secondary amine characterized by a cyclopropane ring substituted with an ethylamino group . With a molecular formula of C5H11N and a molecular weight of 85.15 g/mol, this compound features a strained three-membered cyclopropane ring that imparts unique conformational constraints and reactivity profiles in organic transformations [1]. The ethyl substitution at the nitrogen atom provides a distinct balance of lipophilicity (LogP = 1.149) and basicity compared to unsubstituted or alternatively substituted cyclopropanamines . This compound is commercially available in purities ranging from 95% to 97% and is utilized as a building block in pharmaceutical intermediate synthesis and as an amine ligand in transition metal catalysis [2].

Why N-Ethylcyclopropanamine (CAS 26389-72-0) Cannot Be Casually Substituted by Unsubstituted or Methyl Cyclopropanamine Analogs


Generic substitution among cyclopropanamine derivatives is ill-advised because the specific N-alkyl substituent fundamentally determines both physicochemical behavior and the compound's utility as a synthetic intermediate. The presence of an N-ethyl group, as opposed to an N-methyl group or an unsubstituted primary amine, alters the hydrogen bond donor count (1 for N-ethylcyclopropanamine versus 0 for N-ethyl-N-methylcyclopropanamine), which directly impacts receptor binding interactions and chromatographic purification behavior [1]. Furthermore, the ethyl substitution increases the calculated lipophilicity (XLogP3 = 0.7-1.2) relative to unsubstituted cyclopropanamine, thereby modifying solubility and partitioning properties that are critical for reaction yield optimization and extraction workflows . Substitution with a primary amine like cyclopropanamine introduces different nucleophilicity and steric profiles, which can alter reaction outcomes in N-alkylation sequences or transition metal-catalyzed coupling reactions .

Quantitative Differentiators for N-Ethylcyclopropanamine (CAS 26389-72-0) Versus Key Cyclopropanamine Comparators


Enhanced Lipophilicity for Organic Phase Partitioning: LogP Comparison with Unsubstituted Cyclopropanamine

N-Ethylcyclopropanamine exhibits a calculated LogP of 1.149 (ACD/Labs) . In comparison, unsubstituted cyclopropanamine (CAS 765-30-0) has a significantly lower reported LogP of approximately -0.44 (predicted) [1]. The addition of the ethyl group increases the partition coefficient by approximately 1.6 log units, reflecting substantially enhanced lipophilicity. This property is critical for solubility in non-polar organic solvents and for achieving favorable partitioning during liquid-liquid extractions, which differentiates it from more water-soluble primary amine analogs .

Lipophilicity Partition coefficient Solubility Organic synthesis

Hydrogen Bond Donor Capacity: Structural Differentiation from N,N-Disubstituted Tertiary Amine Analogs

N-Ethylcyclopropanamine is a secondary amine with a hydrogen bond donor count of 1 . In contrast, the structurally similar tertiary amine N-ethyl-N-methylcyclopropanamine (CAS not available; PubChem CID 53693033) has a hydrogen bond donor count of 0 [1]. This structural feature is quantitatively verifiable and fundamentally alters the compound's ability to participate in intermolecular interactions. The presence of a single N-H bond enables distinct chromatographic retention behavior on normal-phase silica and provides a handle for further derivatization (e.g., acylation, sulfonylation) that is absent in the fully substituted analog [2].

Hydrogen bonding Secondary amine Receptor binding Chromatography

Molecular Weight Advantage Over N-Ethyl-N-Methylcyclopropanamine for Fragment-Based Drug Design

The molecular weight of N-ethylcyclopropanamine is 85.15 g/mol . In contrast, the N-ethyl-N-methyl-substituted tertiary amine analog has a molecular weight of 99.17 g/mol [1]. This represents a 14.02 g/mol (approximately 14%) reduction in molecular weight for the secondary amine. In the context of fragment-based drug design (FBDD) and lead optimization, adherence to the 'Rule of Three' for fragments (molecular weight < 300 Da) is standard, and even modest reductions in molecular weight contribute to improved ligand efficiency metrics and enhanced permeability potential .

Fragment-based drug discovery Ligand efficiency Molecular weight Lead optimization

Validated Synthetic Utility: Documented Use as a Key Intermediate in Pharmaceutical Patents

N-Ethylcyclopropanamine is explicitly cited as a synthetic intermediate or building block in multiple pharmaceutical patent applications, including WO2006/091674 (PGD2 receptor antagonists by Millennium Pharmaceuticals) [1], WO2021038490 (substituted urea dihydroorotate dehydrogenase inhibitors) , and WO2021000855 (MALT1 inhibitors) . While the unsubstituted parent compound cyclopropanamine and other N-alkyl derivatives also appear in patent literature, the specific ethyl substitution pattern provides a distinct steric and electronic profile that makes it the preferred choice for particular chemical series. The documentation of this specific compound across multiple distinct therapeutic area patents serves as a proxy for its validated utility as a privileged building block.

Pharmaceutical intermediate Patent literature DHODH inhibitors MALT1 inhibitors Synthesis

Primary Research and Industrial Application Scenarios for N-Ethylcyclopropanamine (CAS 26389-72-0)


Synthesis of Constrained Bioisosteres in CNS and Oncology Drug Discovery

N-Ethylcyclopropanamine is optimally deployed in medicinal chemistry programs requiring the introduction of a conformationally constrained N-ethyl cyclopropylamine moiety. The cyclopropane ring serves as a bioisostere for alkene or alkyl groups while restricting rotational freedom, which can enhance target binding affinity. Based on its documented use in MALT1 inhibitor patents, this compound is particularly relevant for teams working on immunomodulatory or anti-inflammatory small molecules . Its moderate lipophilicity (LogP = 1.149) and secondary amine functionality provide a favorable balance for crossing the blood-brain barrier while maintaining a hydrogen bond donor for target engagement, making it suitable for CNS-targeted programs .

Amine Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions

As a secondary amine with a hydrogen bond donor count of 1, N-ethylcyclopropanamine can function as an amine ligand or base in transition metal catalysis. The strained cyclopropane ring influences the electronic density on the nitrogen, modulating its basicity and coordination properties. This compound is commercially supplied as a ligand specifically for this purpose, and its use is supported by synthetic routes involving Chan-Lam coupling reactions [1]. The presence of the ethyl group enhances solubility in common organic solvents relative to unsubstituted cyclopropanamine, facilitating homogeneous reaction conditions .

Building Block for DHODH and Other Antimetabolite Inhibitor Series

Patent literature demonstrates the utility of N-ethylcyclopropanamine as an intermediate in the preparation of dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a validated target for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) and certain cancers. The specific N-ethyl cyclopropane scaffold provides a distinct steric footprint compared to N-methyl or N-propyl analogs, which can be exploited to optimize interactions within the enzyme's hydrophobic binding pocket. Procurement of this specific amine ensures compatibility with established synthetic routes disclosed in the patent literature.

Fragment Elaboration in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 85.15 g/mol, N-ethylcyclopropanamine falls well within the 'Rule of Three' guidelines for fragment libraries (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its low molecular weight (14% lower than the N-ethyl-N-methyl analog) and favorable physicochemical profile make it an attractive fragment for elaboration into larger lead compounds [2]. The secondary amine provides a synthetic handle for rapid analog generation through amide coupling, reductive amination, or sulfonylation, enabling efficient SAR exploration around the cyclopropane core.

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